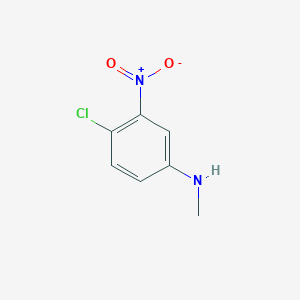

Aniline, 4-chloro-N-methyl-3-nitro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Aniline, 4-chloro-N-methyl-3-nitro-” is a chemical compound that is used in the synthesis of substances and laboratory chemicals . It is also an intermediate or product in the photochemical transformations of 2,4-dinitrotoluene (2,4-DNT) in aqueous solutions containing the cationic surfactant cetyltrimethylammonium (CTA) and the anionic nucleophile borohydride (BH 4-) .

Synthesis Analysis

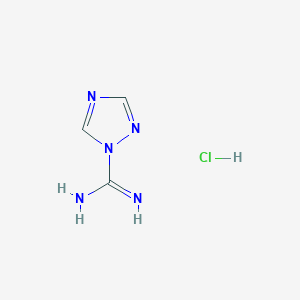

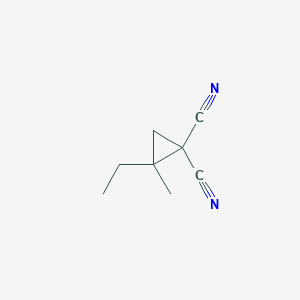

The synthesis of “Aniline, 4-chloro-N-methyl-3-nitro-” involves several steps. It can be synthesized through the Povarov reaction with cyclopentadiene to form C-2 aliphatic substituted tetrahydroquinolines . It can also be synthesized through the Mannich reaction with aldehydes and cyclic ketones to form β-amino carbonyl compounds . Nitration can also be used to form 4-chloro-3-nitroaniline in the presence of guanidinium nitrate .Molecular Structure Analysis

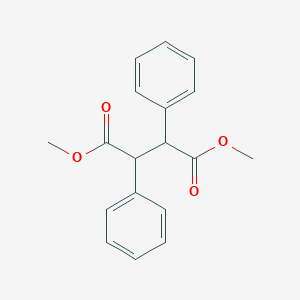

The molecular structure of “Aniline, 4-chloro-N-methyl-3-nitro-” can be represented as C7H7ClN2O2 . The molecular weight of this compound is 186.59600 .Chemical Reactions Analysis

“Aniline, 4-chloro-N-methyl-3-nitro-” undergoes several chemical reactions. It is one of the intermediates or products in the photochemical transformations (λ=254 nm) of 2,4-dinitrotoluene (2,4-DNT) in aqueous solutions containing the cationic surfactant cetyltrimethylammonium (CTA) and the anionic nucleophile borohydride (BH 4-) .Physical And Chemical Properties Analysis

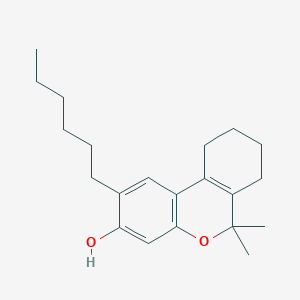

“Aniline, 4-chloro-N-methyl-3-nitro-” is a crystalline substance with a white color . It has a density of 1.406g/cm3 and a boiling point of 327.6ºC at 760mmHg . The nitro group in the compound contributes to its high dipole moments, which fall between 3.5 D and 4.0 D .Mecanismo De Acción

The mechanism of action of “Aniline, 4-chloro-N-methyl-3-nitro-” involves several steps. It can undergo direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . It can also undergo reactions with secondary amines, primary amines, and ammonia equivalents .

Safety and Hazards

“Aniline, 4-chloro-N-methyl-3-nitro-” is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and may cause cancer . It is also very toxic to aquatic life with long-lasting effects . It is classified as a Category 3 acute toxicity substance and a Category 1B carcinogenic substance .

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-N-methyl-3-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWYUIABSIEMJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167562 |

Source

|

| Record name | Aniline, 4-chloro-N-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aniline, 4-chloro-N-methyl-3-nitro- | |

CAS RN |

16330-03-3 |

Source

|

| Record name | Aniline, 4-chloro-N-methyl-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016330033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, 4-chloro-N-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine](/img/structure/B102665.png)

![[(m-Pentadecylphenoxy)methyl]oxirane](/img/structure/B102686.png)